1-Thiazol-4-ylcyclopropanecarbonitrile
Description
1-Thiazol-4-ylcyclopropanecarbonitrile (C₇H₆N₂S) is a bicyclic organic compound comprising a cyclopropane ring fused to a thiazole heterocycle at the 4-position, with a nitrile group (-C≡N) attached to the cyclopropane moiety. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which influences its reactivity and conformational stability. The nitrile group enhances polarity and provides a site for hydrogen bonding or nucleophilic interactions.
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2 |
InChI Key |
UHQMGGFWQQLSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiazol-4-ylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing a thiazole ring and a nitrile group. The reaction typically requires specific catalysts and conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Thiazol-4-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Thiazol-4-ylcyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-Thiazol-4-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This makes the compound a valuable tool in studying biological processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Features
1-Thiazol-4-ylcyclopropanecarbonitrile differs structurally from simpler thiazole nitriles like 1,3-Thiazole-4-carbonitrile (C₄H₂N₂S) . The latter lacks the cyclopropane ring, resulting in a planar thiazole-nitrogen aromatic system. Key comparisons include:
Intermolecular Interactions and Crystallography
1,3-Thiazole-4-carbonitrile exhibits C–H⋯N hydrogen bonding and π–π stacking interactions in its crystal lattice, stabilizing its supramolecular assembly . In contrast, this compound’s cyclopropane disrupts planarity, likely reducing π–π interactions. However, its nitrile group may still engage in C–H⋯N hydrogen bonds, while the cyclopropane’s C–H bonds could participate in weaker van der Waals interactions.
Reactivity and Stability
- Ring-Opening Reactions : The cyclopropane in This compound is prone to ring-opening under acidic or radical conditions, a reactivity absent in 1,3-Thiazole-4-carbonitrile .
- Nitrile Reactivity : Both compounds undergo nitrile hydrolysis to carboxylic acids or amines, but the cyclopropane may modulate reaction rates via electronic effects.
- Thermal Stability : The aromatic thiazole in 1,3-Thiazole-4-carbonitrile confers higher thermal stability (decomposition >250°C), whereas the cyclopropane derivative likely degrades at lower temperatures due to ring strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
